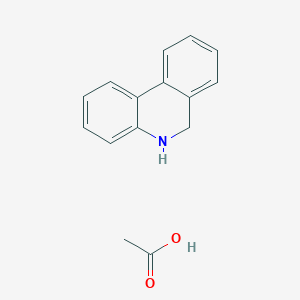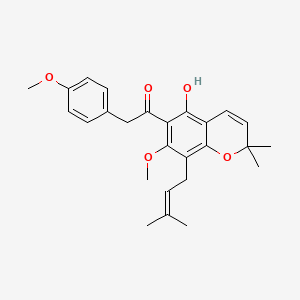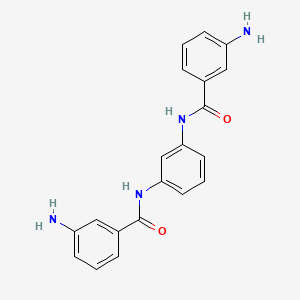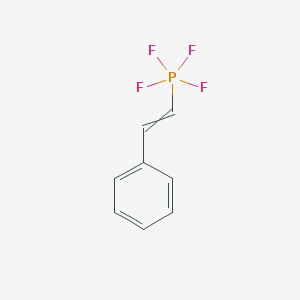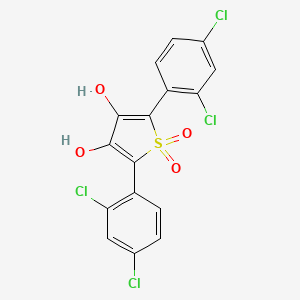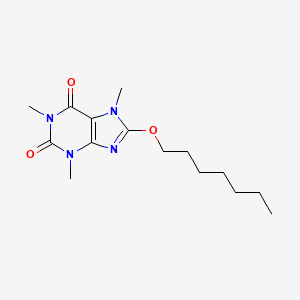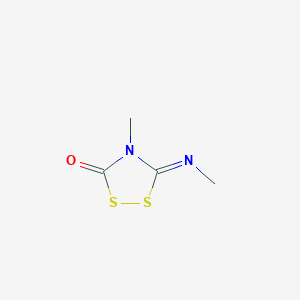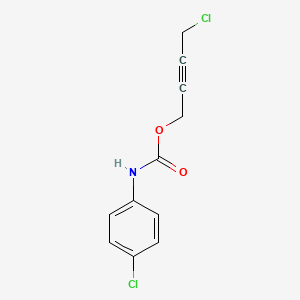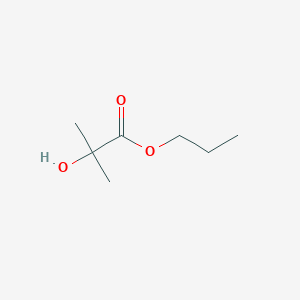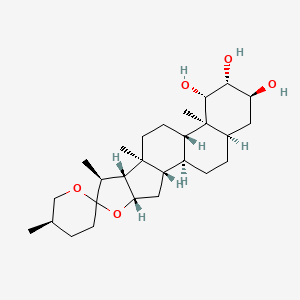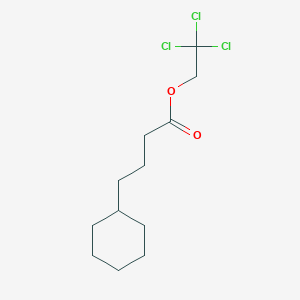
2,2,2-Trichloroethyl 4-cyclohexylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C12H19Cl3O2. It is a derivative of butanoic acid, where the hydrogen atoms are replaced by a 2,2,2-trichloroethyl group and a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate typically involves the esterification of 4-cyclohexylbutanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 4-cyclohexylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a prodrug or a protecting group.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols.
2,2,2-Trichloroethanol: Used as a reagent in organic synthesis and as a protecting group for acids and acetals.
Uniqueness
2,2,2-Trichloroethyl 4-cyclohexylbutanoate is unique due to its combination of the trichloroethyl group and the cyclohexylbutanoate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.
Propiedades
Número CAS |
5432-70-2 |
|---|---|
Fórmula molecular |
C12H19Cl3O2 |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C12H19Cl3O2/c13-12(14,15)9-17-11(16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2 |
Clave InChI |
VOCUFQUIUHSTPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


